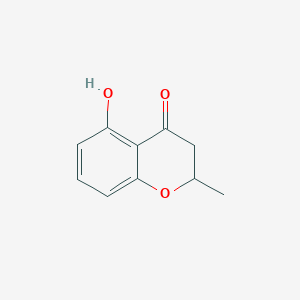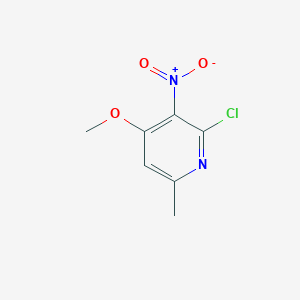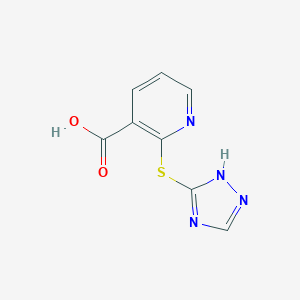
3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)-, also known as PTIO, is a chemical compound that has been widely used in scientific research. It is a nitric oxide (NO) scavenger that has been shown to be effective in a variety of biological systems. PTIO is a potent inhibitor of NO-mediated biological processes and has been used in various studies to investigate the role of NO in biological systems.
Mechanism Of Action
3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)- acts as a scavenger of NO by reacting with it to form a stable nitroxide radical. This reaction prevents NO from reacting with other biological molecules and inhibits its biological effects. 3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)- has been shown to be a potent inhibitor of NO-mediated biological processes and has been used to investigate the role of NO in various biological systems.
Biochemical And Physiological Effects
3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)- has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit NO-mediated vasodilation, platelet aggregation, and immune responses. 3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)- has also been shown to inhibit the growth of cancer cells and reduce the severity of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)- is a potent inhibitor of NO-mediated biological processes and has been widely used in scientific research. It is relatively easy to synthesize and is soluble in water and organic solvents. However, 3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)- has some limitations for lab experiments. It is not specific to NO and can react with other biological molecules. It can also be toxic at high concentrations.
Future Directions
There are several future directions for the use of 3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)- in scientific research. One area of research is the role of NO in the immune system. 3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)- has been shown to inhibit NO-mediated immune responses, and further research is needed to understand the role of NO in immune function. Another area of research is the role of NO in cancer. 3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)- has been shown to inhibit the growth of cancer cells, and further research is needed to understand the mechanisms involved. Finally, 3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)- could be used in the development of new therapeutics for the treatment of various diseases.
Synthesis Methods
3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)- can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3-pyridinecarboxylic acid with 1H-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide. The reaction yields 3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)- as a white crystalline solid that is soluble in water and organic solvents.
Scientific Research Applications
3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)- has been widely used in scientific research to investigate the role of NO in various biological systems. It has been shown to be effective in inhibiting NO-mediated biological processes such as vasodilation, platelet aggregation, and immune responses. 3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)- has also been used to investigate the role of NO in cancer, cardiovascular diseases, and neurodegenerative diseases.
properties
CAS RN |
126209-06-1 |
|---|---|
Product Name |
3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)- |
Molecular Formula |
C8H6N4O2S |
Molecular Weight |
222.23 g/mol |
IUPAC Name |
2-(1H-1,2,4-triazol-5-ylsulfanyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6N4O2S/c13-7(14)5-2-1-3-9-6(5)15-8-10-4-11-12-8/h1-4H,(H,13,14)(H,10,11,12) |
InChI Key |
DJJSOBFJYHEUQU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)SC2=NC=NN2)C(=O)O |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=NC=NN2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B183491.png)
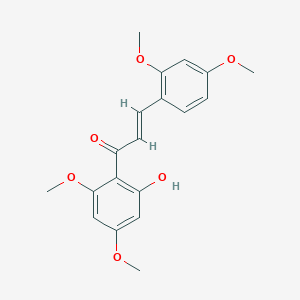
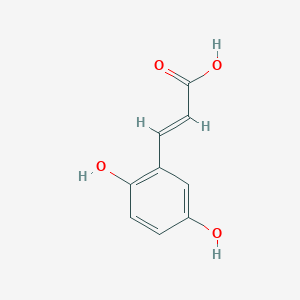



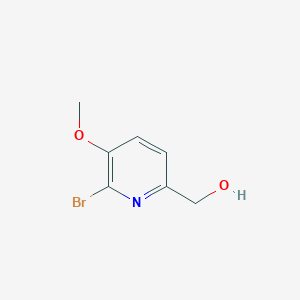

![1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid](/img/structure/B183511.png)
